N,2-dimethyl-2,3-dihydro-1H-inden-2-aminehydrochloride

Description

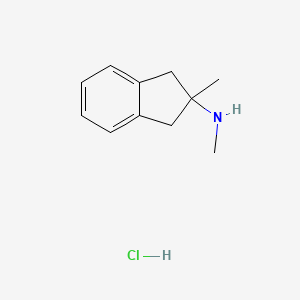

N,2-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS: 178955-07-2), also known as NM-2-AI hydrochloride, is a synthetic aminoindane derivative with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol . It features a bicyclic indane scaffold substituted with a methyl group at the nitrogen atom (N-methyl) and a methyl group at the 2-position of the indene ring. This compound is widely utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in psychoactive substance research and drug discovery .

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

N,2-dimethyl-1,3-dihydroinden-2-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-11(12-2)7-9-5-3-4-6-10(9)8-11;/h3-6,12H,7-8H2,1-2H3;1H |

InChI Key |

ZKDAQCWUUFPXJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The inden-2-amine scaffold is highly versatile, enabling diverse substitutions that modulate pharmacological activity, stability, and synthetic utility. Below is a comparative analysis of NM-2-AI hydrochloride with related compounds:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Stability : NM-2-AI hydrochloride exhibits high stability under standard storage conditions (sealed, room temperature), unlike the Boc-protected intermediates of related compounds, which require acidic deprotection .

- Solubility: NM-2-AI is sparingly soluble in polar solvents (e.g., DMSO, methanol), whereas the 5,6-diethyl derivative shows even lower solubility due to increased hydrophobicity .

Biological Activity

N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C11H16ClN

- Molecular Weight: 197.7 g/mol

- CAS Number: 2731011-33-7

The compound features a dimethyl substitution on the indene framework, which is essential for its biological activity.

Research indicates that N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride interacts with specific molecular targets, including receptors and enzymes. Its mechanism may involve:

- Agonistic or Antagonistic Actions: Depending on the target, it can either activate or inhibit receptor functions.

- Modulation of Biochemical Pathways: This interaction influences various cellular processes, potentially leading to therapeutic effects in different diseases.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens and has demonstrated effectiveness in inhibiting bacterial growth. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 μg/mL |

| Escherichia coli | 12.5 μg/mL |

These findings suggest potential applications in treating bacterial infections .

Antiviral Properties

N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has also been investigated for its antiviral effects. Preliminary studies indicate its ability to inhibit viral replication through mechanisms that may involve interference with viral enzymes or host cell pathways.

Anticancer Activity

Recent research highlights the compound's anticancer potential. It has shown promise in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and growth .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the efficacy of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride against resistant strains of bacteria. Results indicated that the compound significantly inhibited growth, suggesting its potential as a lead compound for antibiotic development .

- Antiviral Research : In a study focusing on viral infections, the compound was shown to reduce viral load in infected cells significantly. This effect was attributed to its ability to disrupt viral entry into host cells.

- Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.